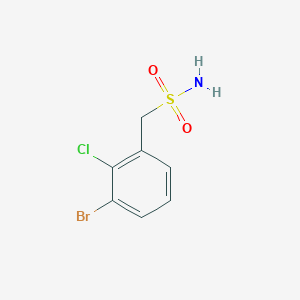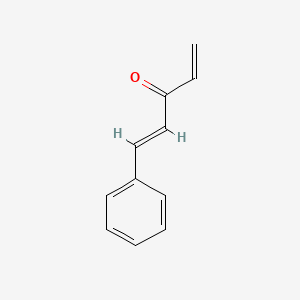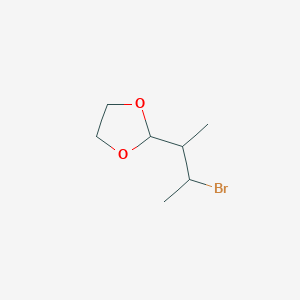
2-(3-Bromobutan-2-yl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromobutan-2-yl)-1,3-dioxolane is an organic compound with the molecular formula C7H13BrO2 It is a derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms The compound is characterized by the presence of a bromine atom attached to a butyl group, which is further connected to the dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobutan-2-yl)-1,3-dioxolane typically involves the reaction of 3-bromo-2-butanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions generally include:
Reagents: 3-bromo-2-butanone, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, improved catalysts, and purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromobutan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the bromine atom can lead to the formation of butyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted dioxolanes with various functional groups.
Oxidation: Formation of dioxolane carboxylic acids or ketones.
Reduction: Formation of dioxolane butyl derivatives.
Applications De Recherche Scientifique
2-(3-Bromobutan-2-yl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of 2-(3-Bromobutan-2-yl)-1,3-dioxolane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
2-(3-Bromobutan-2-yl)-1,3-dioxolane can be compared with other similar compounds such as:
3-Bromo-2-butanone: A simpler brominated ketone used in similar synthetic applications.
1,3-Dioxolane: The parent compound without the bromobutyl substitution, used as a solvent and reagent in organic synthesis.
2-(3-Chlorobutan-2-yl)-1,3-dioxolane: A chlorinated analog with potentially different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C7H13BrO2 |
|---|---|
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
2-(3-bromobutan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-5(6(2)8)7-9-3-4-10-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ICFGTSQLEVEELY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1OCCO1)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B13241605.png)
![1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13241611.png)
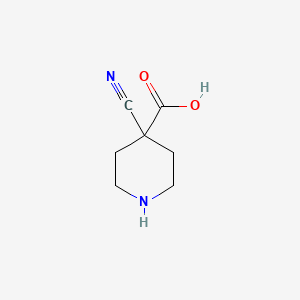


![[(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13241630.png)
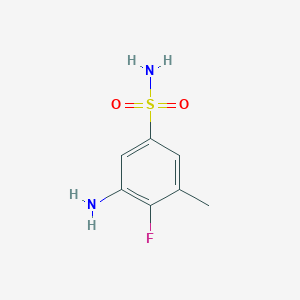
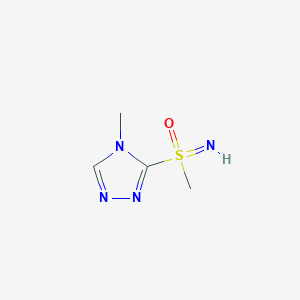
![[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine](/img/structure/B13241646.png)
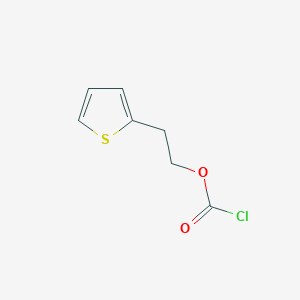
![7-Oxabicyclo[2.2.1]hept-5-en-2-one](/img/structure/B13241657.png)

